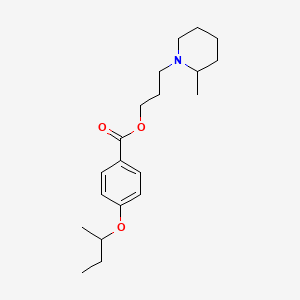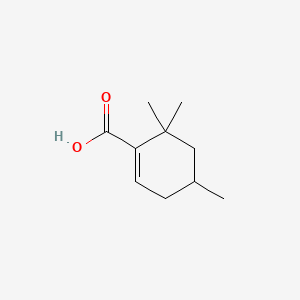
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diene cyclization of 2,3-dimethylbutadiene with allyl methacrylate, which is then followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions, such as temperature and reaction duration, are optimized to maximize yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are critical to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism by which 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The presence of methyl groups affects the compound’s steric and electronic properties, modulating its behavior in chemical and biological systems.
Comparison with Similar Compounds
- 1,3,3-Trimethylcyclohex-1-ene-4-carboxylic acid
- 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde
- 2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde
Comparison: 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
85665-90-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4,6,6-trimethylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h5,7H,4,6H2,1-3H3,(H,11,12) |
InChI Key |
ZQYCJVJZOLWJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(C1)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


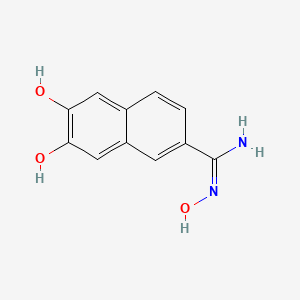

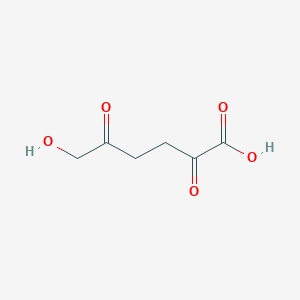

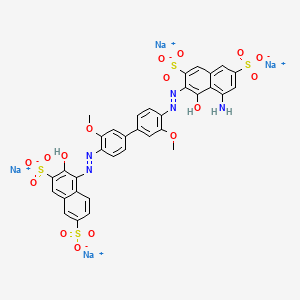


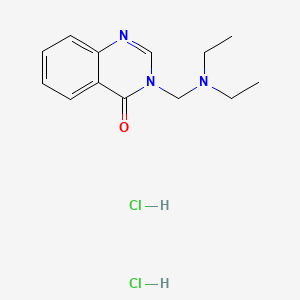

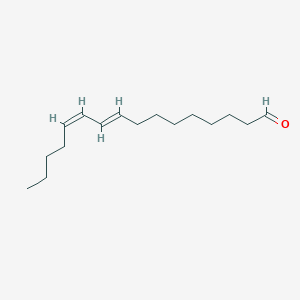
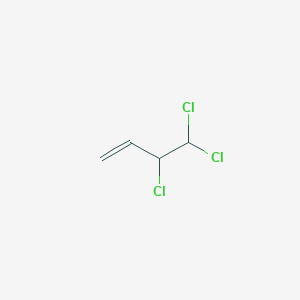
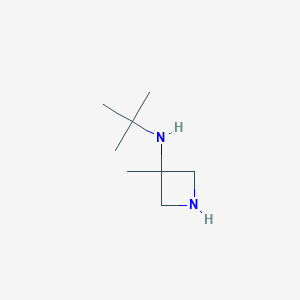
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
